
Pyrimidine-4-carbothioamide
Übersicht
Beschreibung
Pyrimidine-4-carbothioamide is a chemical compound . It’s important to note that the information available is limited and may not fully describe the compound .
Synthesis Analysis
There are several methods for the synthesis of pyrimidines . A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives has been described . This involves the reaction of 1,1-bis (methylthio)-2-nitroethene, ethylenediamine/1,3-propanediamine, aromatic aldehydes, and 2-cyanothioacetamide in ethanol at reflux .
Chemical Reactions Analysis
Pyrimidine derivatives have been synthesized using various methods . A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives has been described . This protocol involved Michael reaction, imine-enamine tautomerization, and cyclization sequences .
Wissenschaftliche Forschungsanwendungen
Pyrimidine-4-carbothioamide: A Comprehensive Analysis of Scientific Research Applications: Pyrimidine-4-carbothioamide is a compound that has garnered attention in various scientific research fields due to its structural similarity to pyrimidine, a fundamental component of nucleic acids and several vitamins. Below is a detailed analysis of six unique applications of Pyrimidine-4-carbothioamide in scientific research, each within its own dedicated section.
Antimicrobial Activity
Pyrimidine derivatives have been studied for their potential antimicrobial properties. Pyrimidine-4-carbothioamide could be explored for its efficacy against bacterial and fungal pathogens, contributing to the development of new antibiotics and antifungal agents .
Anticancer Research
The compound’s potential in anticancer research is significant, given that pyrimidine derivatives can interfere with DNA replication in cancer cells. Investigating Pyrimidine-4-carbothioamide’s role in this context could lead to novel cancer therapies .
Antiviral Applications
Given the structural importance of pyrimidines in viral RNA, Pyrimidine-4-carbothioamide may serve as a basis for developing antiviral drugs, especially by targeting viral replication processes .
Neurodegenerative Diseases
Research into neurodegenerative diseases like Alzheimer’s could benefit from Pyrimidine-4-carbothioamide, as pyrimidine derivatives have shown promise in modulating biochemical pathways involved in these conditions .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidines has been documented, suggesting that Pyrimidine-4-carbothioamide could be a candidate for developing new anti-inflammatory medications .
Analgesic Effects
Pyrimidine derivatives have been associated with analgesic effects. Studying Pyrimidine-4-carbothioamide in this light may contribute to pain management solutions .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrimidine-4-carbothioamide, like other pyrimidine derivatives, primarily targets cancer cells . Due to its structural resemblance with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Pyrimidine derivatives have been designed and developed for their anticancer activity .
Mode of Action
The mode of action of Pyrimidine-4-carbothioamide involves interaction with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s structure allows it to interact with key residues of the target proteins, disrupting their normal function .
Biochemical Pathways
Pyrimidine-4-carbothioamide affects the pyrimidine biosynthesis pathway . This pathway is essential for cell growth and proliferation, providing the necessary building blocks for nucleic acids and precursors for cell membrane synthesis . By modulating this pathway, Pyrimidine-4-carbothioamide can reduce cancer cell growth .
Result of Action
The molecular and cellular effects of Pyrimidine-4-carbothioamide’s action are primarily related to its anticancer activity. By interacting with its targets and affecting the pyrimidine biosynthesis pathway, it can inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of Pyrimidine-4-carbothioamide can be influenced by various environmental factors. For instance, the relative contribution of the de novo and salvage pathways in pyrimidine metabolism depends on the cell type and its physiological state
Eigenschaften
IUPAC Name |
pyrimidine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNQBKNGMFMEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724327 | |
| Record name | Pyrimidine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4-carbothioamide | |
CAS RN |
88891-74-1 | |
| Record name | Pyrimidine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



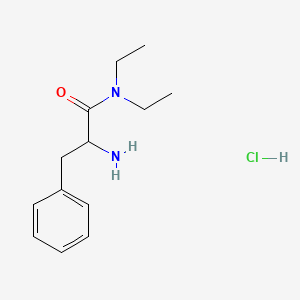



![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)
![3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1528866.png)

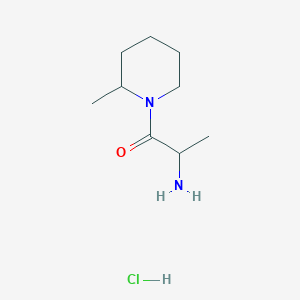

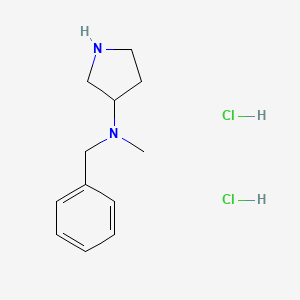
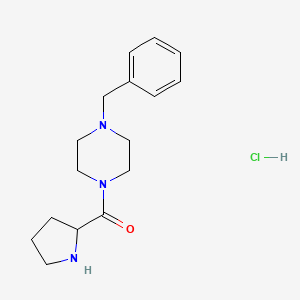
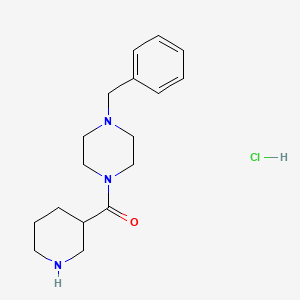
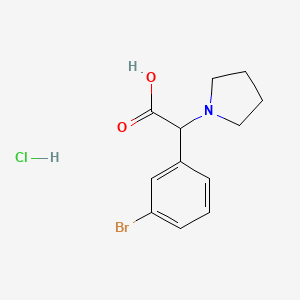
![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)